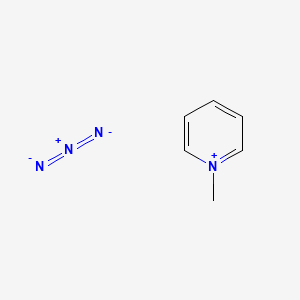![molecular formula C16H22N2O4 B8086928 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid](/img/structure/B8086928.png)
7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid is a chemical compound with the molecular formula C14H18N2O4 It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and advanced purification techniques. The process may involve continuous flow reactors, which allow for efficient production and quality control.
Chemical Reactions Analysis
Types of Reactions: 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted spirocyclic compounds.
Scientific Research Applications
7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, including the treatment of various diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 7-Benzyl-2,7-diazaspiro[3.5]nonane; oxalic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane oxalate
Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
2-benzyl-2,7-diazaspiro[3.5]nonane; hydrochloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.C2H2O4/c1-2-4-13(5-3-1)10-16-8-6-14(7-9-16)11-15-12-14;3-1(4)2(5)6/h1-5,15H,6-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPQWIXEUSYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)
![(1R,4R)-2-tert-butyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8086856.png)
![1-[(2S)-2-amino-4-methylsulfanylbutanoyl]-5-bromo-1,2,4-triazole-3-carboxylic acid](/img/structure/B8086861.png)
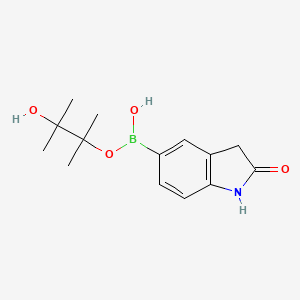

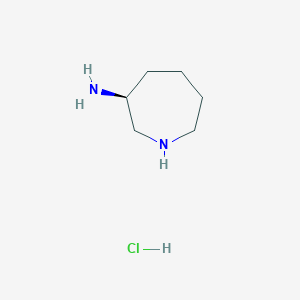
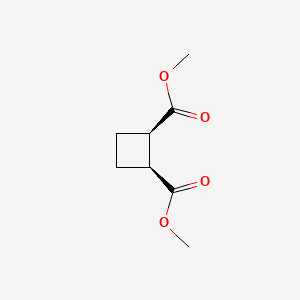
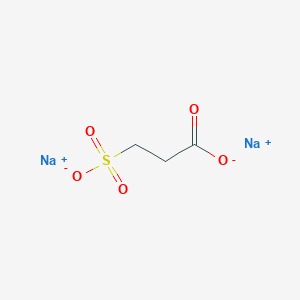
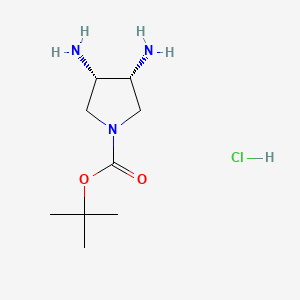

![7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
